molecular formula C5H6Cl2N2 B11764599 2-Chloro-5-methylpyrimidine hydrochloride

2-Chloro-5-methylpyrimidine hydrochloride

Cat. No.: B11764599
M. Wt: 165.02 g/mol
InChI Key: PGISYGOJJVJSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-methylpyrimidine hydrochloride (CAS: 1384430-75-4) is a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. This compound, with the molecular formula C6H7ClN2·HCl and a molecular weight of 179.05, is typically supplied as a powder or crystalline solid with high purity (typically 99%) and should be stored at room temperature in a dry, well-ventilated place . Research Applications and Value In pharmaceutical development , this pyrimidine derivative serves as a critical building block for the synthesis of more complex active pharmaceutical ingredients (APIs) and other fine chemicals. Its molecular structure, featuring both a chloro and a chloromethyl group on the pyrimidine ring, makes it a valuable scaffold for constructing novel therapeutic agents through various substitution and coupling reactions . Handling and Safety This compound requires careful handling as it is classified for acute oral toxicity (Category 4), can cause skin irritation (Category 2) and serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3) . Researchers should wear appropriate personal protective equipment, including gloves, protective clothing, and eye protection, and avoid breathing any dust or aerosols generated during handling . All studies must be conducted in accordance with applicable laboratory safety regulations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6Cl2N2

Molecular Weight

165.02 g/mol

IUPAC Name

2-chloro-5-methylpyrimidine;hydrochloride

InChI

InChI=1S/C5H5ClN2.ClH/c1-4-2-7-5(6)8-3-4;/h2-3H,1H3;1H

InChI Key

PGISYGOJJVJSMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Thermal Stability & Characterization of 2-Chloro-5-methylpyrimidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Thermal Stability and Melting Point of 2-Chloro-5-methylpyrimidine HCl .

Executive Summary & Critical Identification

In the synthesis of pyrimidine-based Active Pharmaceutical Ingredients (APIs), 2-Chloro-5-methylpyrimidine is a ubiquitous intermediate. However, its physical forms—specifically the Free Base versus the Hydrochloride (HCl) Salt —exhibit drastically different thermal profiles.

Critical Warning: A common analytical error involves conflating the target compound with its structural analogs. Before assessing thermal stability, verify the Chemical Abstract Service (CAS) registry number of your material against Table 1 .

Table 1: Physicochemical Identity Matrix
FeatureTarget Compound (HCl Salt) Free Base (Precursor) Common Analog (Reactive)
Chemical Name 2-Chloro-5-methylpyrimidine Hydrochloride 2-Chloro-5-methylpyrimidine2-(Chloromethyl)-5-methylpyrimidine HCl
CAS Number 94477-14-2 22536-61-41384430-75-4
Molecular Weight 165.02 g/mol 128.56 g/mol 179.05 g/mol
Physical State White to off-white crystalline solidPale yellow solid / oilCrystalline solid
Melting Point >150 °C (Decomp.[1][2][3][4][5] likely) 92 – 96 °C >130 °C (Decomp.)
Key Risk Thermal dissociation of HClLow melting pointAlkylating agent (Genotoxic)

Thermal Stability Profile

The Free Base (CAS 22536-61-4)

The free base is a low-melting solid (


). Its thermal stability is governed by simple phase transition kinetics.
  • Behavior: Sharp endothermic melting peak.

  • Stability: Generally stable up to

    
     under inert atmosphere.
    
  • Storage: Cool, dry place (

    
    ) to prevent caking.
    
The HCl Salt (CAS 94477-14-2)

The hydrochloride salt does not exhibit a simple melting event. Pyrimidine bases are electron-deficient, making their protonated salts weakly bound.

  • Thermal Dissociation: Upon heating, the lattice energy is overcome, often coinciding with the loss of HCl gas ($ \text{Salt}{(s)} \rightleftharpoons \text{Base}{(l)} + \text{HCl}_{(g)} $).

  • Decomposition: The apparent melting point is often a decomposition onset , typically occurring between 160°C and 210°C depending on heating rate and pan pressure.

  • Hygroscopicity: The salt is prone to moisture uptake. Absorbed water lowers the onset of decomposition (hydrolysis), producing 2-hydroxy-5-methylpyrimidine.

Visualizing the Stability Logic

The following diagram illustrates the decision pathway for characterizing these materials.

ThermalLogic Start Unknown Sample (2-Chloro-5-methylpyrimidine derivative) CheckCAS Verify CAS / Structure Start->CheckCAS IsFreeBase Is Free Base? (CAS 22536-61-4) CheckCAS->IsFreeBase No HCl IsSalt Is HCl Salt? (CAS 94477-14-2) CheckCAS->IsSalt HCl Adduct FreeBasePath Expect MP ~94°C Sharp Endotherm IsFreeBase->FreeBasePath SaltPath Expect MP >150°C Broad Endotherm + Mass Loss IsSalt->SaltPath ActionDSC Run TGA + DSC (Sealed Pan) FreeBasePath->ActionDSC SaltPath->ActionDSC Result1 Stable Liquid Phase (Post-Melt) ActionDSC->Result1 Free Base Result2 Decomposition/Dissociation (HCl Release) ActionDSC->Result2 HCl Salt

Caption: Logical workflow for distinguishing thermal behaviors of the free base and HCl salt.

Experimental Protocols for Characterization

Since literature values for the HCl salt are variable (dependent on crystallization solvent and hydration state), you must empirically determine the stability of your specific lot.

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of melting/decomposition.

  • Instrument: TA Instruments Q2000 or equivalent.

  • Pan Configuration: Hermetically Sealed Aluminum Pans (Critical).

    • Reasoning: Open pans allow HCl gas to escape early, artificially lowering the endotherm onset. Sealed pans maintain equilibrium vapor pressure, providing a true "thermodynamic" melting point.

  • Method:

    • Equilibrate at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .
      
    • Ramp

      
       to 
      
      
      
      .
    • Nitrogen purge:

      
      .
      
  • Expected Result (Salt): Look for a broad endotherm (potential dehydration)

    
    , followed by a sharp decomposition exotherm or melt/dissociation endotherm 
    
    
    
    .
Thermogravimetric Analysis (TGA)

Objective: Distinguish between solvate loss, melting, and degradation.

  • Method:

    • Ramp

      
       to 
      
      
      
      .
    • Open platinum/ceramic pan.

  • Interpretation:

    • Step 1 (<100°C): Mass loss indicates water/solvent (hygroscopic nature).

    • Step 2 (>150°C): Mass loss onset coincides with the DSC event, confirming decomposition (loss of HCl) rather than pure melting.

Handling & Storage Implications

The thermal instability of the HCl salt necessitates strict storage protocols to prevent disproportionation (reversion to free base + HCl gas).

  • Temperature: Store at 2–8°C (Refrigerated). Room temperature storage is acceptable only for short durations if sealed.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a concern than moisture.

  • Container: Glass or Teflon-lined. Avoid metal containers that can corrode due to trace HCl off-gassing.

References

  • PubChem. (2025).[4] 2-Chloro-5-methylpyrimidine (Compound Summary). National Library of Medicine. [Link][6]

  • Organic Syntheses. (1955).[7] 2-Chloropyrimidine Synthesis Protocol (General Pyrimidine Salt Behavior). Org. Synth. 1955, 35,[7] 34. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Chloro-5-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Understanding the Molecule and Its Associated Risks

2-Chloro-5-methylpyrimidine hydrochloride is a heterocyclic organic compound frequently utilized as a key building block in medicinal chemistry and drug discovery. Its value lies in the pyrimidine core, a scaffold present in numerous biologically active molecules, and the reactive chloro- and methyl- functionalities that allow for diverse synthetic modifications. However, the same chemical properties that make it a versatile reagent also impart significant health and safety hazards.

This guide moves beyond the standard 16-section Safety Data Sheet (SDS) format to provide a deeper, more practical understanding of the risks associated with this compound. As a hydrochloride salt of a chlorinated pyrimidine, its primary hazards stem from its acute toxicity if ingested, inhaled, or absorbed through the skin, and its corrosive nature, particularly towards skin and eyes. This document synthesizes data from multiple safety sources to provide a cohesive operational plan for its safe use in a laboratory setting, emphasizing the scientific rationale behind each safety protocol.

Hazard Identification and In-Depth Toxicological Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding the hazards of 2-Chloro-5-methylpyrimidine hydrochloride. The compound is consistently classified across multiple supplier SDSs with the following primary hazards.[1][2]

Table 1: GHS Hazard Classification for 2-Chloro-5-methylpyrimidine hydrochloride

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedExclamation Mark
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinExclamation Mark
Skin Corrosion/IrritationCategory 1B/2H315: Causes skin irritation/burnsCorrosion, Exclamation Mark
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageCorrosion
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledExclamation Mark
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationExclamation Mark
The Scientific Basis of the Hazards
  • Corrosivity (Skin and Eyes): The "hydrochloride" designation is critical. In the presence of moisture, such as on the skin, in the eyes, or in the respiratory tract, the salt can hydrolyze to release hydrochloric acid (HCl). This localized release of a strong acid is the primary driver of its corrosive effects, leading to chemical burns and irreversible tissue damage.[3][4][5] The GHS classification of "Serious Eye Damage, Category 1" indicates that exposure can cause tissue damage to the eye that is not fully reversible.[6]

  • Acute Toxicity: The "Harmful" classification (Category 4) for oral, dermal, and inhalation routes suggests that significant, though not immediately fatal, toxic effects can occur upon exposure.[1][2] The toxicity is intrinsic to the chlorinated pyrimidine structure itself, which can interfere with biological processes once absorbed into the bloodstream.

  • Respiratory Irritation: As a fine, potentially dusty solid, the compound can be easily aerosolized. Inhalation can lead to irritation of the respiratory tract, not only due to the acidic nature of the hydrochloride salt but also due to the direct action of the organic molecule on the mucous membranes.[5]

Visualization: Hazard Profile

The following diagram illustrates the GHS hazard profile for this compound, providing an immediate visual summary of the primary risks.

Caption: GHS hazard profile for 2-Chloro-5-methylpyrimidine hydrochloride.

Risk Mitigation: Field-Proven Safe Handling Protocols

Adherence to a strict operational workflow is non-negotiable for minimizing exposure and ensuring a safe working environment.[7] These protocols are designed for researchers handling this compound on a laboratory scale.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's corrosive and toxic properties. Standard laboratory attire is insufficient.

EquipmentSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents dermal absorption and chemical burns. Gloves must be inspected before use and changed immediately if contaminated.[8]
Eye Protection Chemical splash goggles AND a full-face shield.Goggles protect against dust and splashes; the face shield provides an essential secondary layer of protection against splashes during transfers and reaction workups.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.Required when handling the powder outside of a certified chemical fume hood or if there is any risk of aerosolization.[7]
Step-by-Step Weighing and Handling Protocol
  • Preparation: Designate a work area within a certified chemical fume hood. Ensure the sash is at the lowest practical height. Cover the work surface with absorbent, disposable bench paper. Verify that all required PPE is available and in good condition.[7]

  • Weighing:

    • Perform all weighing operations within the fume hood or in a ventilated balance enclosure to contain any dust.

    • Use anti-static weighing dishes or an anti-static gun to prevent the fine powder from dispersing due to static electricity.

    • Use dedicated spatulas. Do not use metal spatulas that may be susceptible to corrosion.

  • Dissolving/Dispensing:

    • When adding the solid to a solvent, add it slowly and incrementally to the vortex of the stirred solvent to avoid splashing and aerosol generation.

    • If the dissolution is exothermic, use an ice bath to control the temperature and prevent the solvent from boiling.

  • Post-Handling Cleanup:

    • Carefully decontaminate spatulas and glassware after use.

    • Wipe down the work surface in the fume hood with a suitable decontaminating solution (e.g., a mild sodium bicarbonate solution followed by water and ethanol).

    • Dispose of all contaminated waste (gloves, bench paper, weighing dishes) in a clearly labeled hazardous waste container.[7]

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Emergency Response and First Aid

Rapid and correct response to an exposure or spill is critical to mitigating injury.

Exposure Protocols
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Do not hesitate to use an emergency safety shower. Seek immediate medical attention. The corrosive nature of the material means that a burn may develop even after initial flushing.[5]

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[8][10] Use an emergency eyewash station. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]

  • Inhalation: Remove the person to fresh air.[9] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][11] If the person is conscious, rinse their mouth with water.[9] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[11]

Spill Response Workflow

A minor spill (a few grams) by a trained individual can be managed in-house. A major spill requires evacuation and professional emergency response.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Immediate Risk start->assess evacuate Major Spill: Evacuate Area Call Emergency Response assess->evacuate Large / Uncontrolled minor_spill Minor Spill: Proceed with Caution assess->minor_spill Small / Contained ppe Don Full PPE (Respirator, Goggles, Face Shield, Gloves) minor_spill->ppe contain Contain the Spill: Cover with an inert absorbent (e.g., sand, vermiculite) ppe->contain neutralize Carefully apply a neutralizing agent (e.g., sodium bicarbonate powder) from the outside in. contain->neutralize collect Collect absorbed material using non-sparking tools. neutralize->collect dispose Place in a labeled hazardous waste container. collect->dispose decontaminate Decontaminate the area, tools, and PPE. dispose->decontaminate end Response Complete decontaminate->end

Caption: Emergency workflow for a chemical spill in a laboratory setting.

Physical & Chemical Properties for the Bench Scientist

Understanding these properties is key to safe storage and handling.

Table 2: Key Physical and Chemical Data

PropertyValueImplication for the Scientist
Molecular Formula C5H5ClN2 · HClThe hydrochloride salt form indicates moisture sensitivity and corrosive potential.
Molecular Weight ~165.02 g/mol Relevant for stoichiometric calculations.
Appearance White to off-white solid/powderThe fine powder form increases the risk of inhalation and dust generation.
Stability Stable under recommended storage conditions.
Incompatible Materials Strong oxidizing agents, strong bases.Store away from bases to prevent violent neutralization reactions. Contact with strong bases will deprotonate the hydrochloride, liberating the free base form of the pyrimidine.
Hazardous Decomposition Thermal decomposition can produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride gas.[11]Avoid excessive heat. In case of fire, be aware that the combustion products are highly toxic and corrosive.

References

  • 2-(Chloromethyl)-5-methylpyrimidine hydrochloride. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • PYRIMIDINE 99% MSDS. (2019, January 28). Loba Chemie. Retrieved February 25, 2026, from [Link]

  • Fire Codes and the GHS - Part 6: Corrosive solids, liquids and gases. (2025, January 17). HMEx Assistant. Retrieved February 25, 2026, from [Link]

  • 2-Chloro-5-methylpyrimidine. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Class 8 Dangerous Goods Corrosive Substances. (2016, January 7). ChemSafetyPro.COM. Retrieved February 25, 2026, from [Link]

  • SAFETY DATA SHEET - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. (2010, May 14). Thermo Fisher Scientific. Retrieved February 25, 2026, from [Link]

  • Laboratory Safety Guidelines. (n.d.). ETH Zurich. Retrieved February 25, 2026, from [Link]

  • GHS Hazard Classification. (n.d.). Washington State University Environmental Health & Safety. Retrieved February 25, 2026, from [Link]

  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. (2004, July 7). U.S. Environmental Protection Agency. Retrieved February 25, 2026, from [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 2-Chloro-5-methylpyrimidine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the pyrimidine core represents a cornerstone of medicinal chemistry. Its prevalence in the architecture of life itself has rendered it a privileged scaffold in the design of novel therapeutics. Within this vital class of heterocycles, 2-chloro-5-methylpyrimidine has emerged as a particularly versatile and powerful starting material. Its strategic placement of a reactive chlorine atom and a methyl group for molecular recognition makes it an ideal launchpad for the synthesis of diverse and potent bioactive molecules.

This in-depth technical guide provides a comprehensive literature review of 2-chloro-5-methylpyrimidine derivatives, moving beyond a simple recitation of facts to offer field-proven insights into their synthesis, biological activities, and the causal reasoning behind key experimental choices. We will explore the nuanced reactivity of the parent molecule, delve into the synthesis of key derivatives, and illuminate their interactions with critical biological targets, all while adhering to the principles of scientific integrity and providing a self-validating framework for the protocols described.

The Strategic Advantage of the 2-Chloro-5-methylpyrimidine Scaffold

The utility of 2-chloro-5-methylpyrimidine as a foundational element in drug design is rooted in its chemical properties. The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing chloro substituent, renders the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity is the lynchpin of its versatility, allowing for the facile introduction of a wide array of functional groups.

The methyl group at the C5 position, while seemingly simple, serves a dual purpose. It can engage in crucial hydrophobic or van der Waals interactions within a protein's binding pocket, contributing to the overall affinity and selectivity of the derivative. Furthermore, it provides a degree of steric hindrance that can influence the regioselectivity of certain reactions and the conformational preferences of the final molecule.

Synthetic Pathways to Bioactive Derivatives: A Field-Proven Perspective

The journey from the 2-chloro-5-methylpyrimidine starting material to a potent biological modulator is paved with a variety of synthetic strategies. The choice of a particular route is not arbitrary; it is a calculated decision based on the desired final structure, the required scale of the synthesis, and the need to control the formation of byproducts. Here, we dissect the most pivotal and widely employed synthetic transformations.

Nucleophilic Aromatic Substitution: The Workhorse Reaction

The high reactivity of the C2-chloro group makes nucleophilic aromatic substitution the most direct and common method for derivatization. A diverse range of nucleophiles, including amines, thiols, and alcohols, can be readily coupled to the pyrimidine core.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general method for the synthesis of 2-amino-5-methylpyrimidine derivatives, a class of compounds that has shown significant promise as kinase inhibitors.

  • Reagents and Materials:

    • 2-Chloro-5-methylpyrimidine (1.0 equiv)

    • Desired primary or secondary amine (1.1-1.5 equiv)

    • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0-3.0 equiv)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or 1,4-dioxane)

    • Inert gas supply (Nitrogen or Argon)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To an oven-dried reaction vessel, add 2-chloro-5-methylpyrimidine, the amine, and the base.

    • Seal the vessel and purge with an inert gas for 5-10 minutes.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine and should be determined empirically.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • If the product precipitates, it can be isolated by filtration. Otherwise, the reaction mixture should be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the base and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified product, which should show the expected molecular ion peak. ¹H NMR spectroscopy should confirm the disappearance of the signal corresponding to the pyrimidine protons of the starting material and the appearance of new signals corresponding to the aminated product.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

For the construction of more complex derivatives, particularly those involving the formation of new carbon-carbon or carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are preeminent in this regard.

The Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C2 position of the pyrimidine and a variety of organoboron reagents. This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents, which can significantly modulate the biological activity of the resulting molecule.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-methylpyrimidine with an Arylboronic Acid

  • Reagents and Materials:

    • 2-Chloro-5-methylpyrimidine (1.0 equiv)

    • Arylboronic acid (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

    • Degassed solvent mixture (e.g., 1,4-Dioxane/H₂O)

    • Inert gas supply (Argon or Nitrogen)

    • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Procedure:

    • To a Schlenk flask, add 2-chloro-5-methylpyrimidine, the arylboronic acid, and the base.

    • Seal the flask, and evacuate and backfill with an inert gas three times.

    • Add the degassed solvent via syringe.

    • Add the palladium catalyst to the flask under a positive flow of inert gas.

    • Heat the reaction mixture to 80–100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is critical for the success of Suzuki couplings with chloro-heterocycles, which are generally less reactive than their bromo or iodo counterparts. Catalysts with bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step. The use of a degassed solvent is crucial to prevent the oxidation of the Pd(0) catalyst.

The Buchwald-Hartwig Amination: This reaction provides a complementary method to direct SNAr for the formation of carbon-nitrogen bonds. It is particularly useful for coupling less nucleophilic amines or for reactions that are sluggish under thermal SNAr conditions.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-methylpyrimidine

  • Reagents and Materials:

    • 2-Chloro-5-methylpyrimidine (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, SPhos)

    • A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

    • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

    • Inert gas supply (Argon or Nitrogen)

    • Schlenk flask or similar reaction vessel

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a Schlenk flask.

    • Add the anhydrous, degassed solvent.

    • Add the 2-chloro-5-methylpyrimidine and the amine.

    • Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Trustworthiness through Self-Validation: A successful Buchwald-Hartwig amination will be confirmed by the complete consumption of the starting materials as monitored by LC-MS. The purified product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm the structure and by high-resolution mass spectrometry to confirm the elemental composition.

Biological Targets and Therapeutic Potential: A Focus on Kinase Inhibition

Derivatives of 2-chloro-5-methylpyrimidine have demonstrated significant potential as inhibitors of various protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several pyrimidine-based compounds have been developed as VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Cyclin-Dependent Kinase 1 (CDK1)

CDK1 is a master regulator of the cell cycle, and its aberrant activity can lead to uncontrolled cell proliferation, a hallmark of cancer.[3][4] 2-Amino-pyrimidine derivatives have been investigated as dual inhibitors of VEGFR-2 and CDK1.

CDK1_Signaling_Pathway CDK1 Cell Cycle Regulation CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 Binds and Activates M_Phase M Phase (Mitosis) CDK1->M_Phase Promotes Entry G2_Phase G2 Phase G2_Phase->M_Phase Transition Cell_Division Cell Division M_Phase->Cell_Division PLK4_Signaling_Pathway PLK4 in Centrosome Duplication cluster_0 Overexpression PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Regulates Centrosome Centrosome Centriole_Duplication->Centrosome Leads to Genomic_Instability Genomic Instability Centriole_Duplication->Genomic_Instability Aberrant Tumor_Progression Tumor Progression Genomic_Instability->Tumor_Progression

Caption: The role of PLK4 in centriole duplication and its link to cancer.

Structure-Activity Relationship (SAR): Guiding the Design of Potent Derivatives

The development of potent and selective inhibitors requires a deep understanding of the structure-activity relationship (SAR). For pyrimidine-based kinase inhibitors, several key structural features have been identified as crucial for activity.

Position Modification Impact on Activity Rationale
C2 Introduction of an amino group, often with further substitution on the amine.Generally essential for potent kinase inhibition.The amino group often forms a key hydrogen bond with the hinge region of the kinase domain.
C4 Substitution with an aryl or heteroaryl group.Can significantly enhance potency and selectivity.These groups can occupy hydrophobic pockets in the kinase active site.
C5 The methyl group.Can contribute to affinity through hydrophobic interactions.Fills a small hydrophobic pocket in some kinases.
C6 Generally unsubstituted.Substitution at this position can be detrimental to activity.Steric hindrance at this position can prevent proper binding to the kinase hinge region.

Conclusion and Future Directions

The 2-chloro-5-methylpyrimidine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibition. Its inherent reactivity, coupled with the strategic placement of its substituents, provides a versatile platform for the generation of diverse chemical libraries. The synthetic methodologies outlined in this guide, from classical nucleophilic aromatic substitution to modern palladium-catalyzed cross-coupling reactions, offer a robust toolkit for the medicinal chemist.

As our understanding of the molecular drivers of disease continues to grow, so too will the opportunities for the development of targeted therapies. The continued exploration of the chemical space around the 2-chloro-5-methylpyrimidine core, guided by a deep understanding of SAR and the principles of rational drug design, holds immense promise for the future of medicine. It is our hope that this in-depth technical guide will serve as a valuable resource for researchers and scientists as they continue to push the boundaries of drug discovery.

References

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  • Bitina, R., et al. (2012). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Bioorganic & Medicinal Chemistry Letters, 22(23), 7239-7243. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • Rosario, C. O., et al. (2010). Role for polo-like kinase 4 in mediation of cytokinesis. Proceedings of the National Academy of Sciences, 107(15), 6892-6897. [Link]

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  • Agrawal, P., et al. (2021). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Molecular Cancer Therapeutics, 20(4), 616-627. [Link]

  • Kurup, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 895995. [Link]

  • Kim, J., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1647-1663. [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 1. [Link]

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  • ResearchGate. (n.d.). Representation of PLK4 signaling in cancer with details of selected... [Link]

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  • D. A. P., et al. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters, 9(18), 3445-3448. [Link]

  • Kacer, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Google Patents. (n.d.).
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  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7856. [Link]

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  • Liu, M. C., et al. (1999). Synthesis of 2'-methylene-substituted 5-azapyrimidine, 6-azapyrimidine, and 3-deazaguanine nucleoside analogues as potential antitumor/antiviral agents. Nucleosides & Nucleotides, 18(1), 55-72. [Link]

  • Romieu, A., et al. (2003). Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. Nucleic Acids Research, 31(13), e73. [Link]

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Methodological & Application

Suzuki-Miyaura coupling conditions for 2-Chloro-5-methylpyrimidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling: Conditions and Protocols for 2-Chloro-5-methylpyrimidine Hydrochloride

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2][3] This guide provides an in-depth exploration of the application of this reaction to a specific and pharmaceutically relevant substrate: 2-Chloro-5-methylpyrimidine hydrochloride. Pyrimidine scaffolds are ubiquitous in drug discovery and agrochemicals, making their efficient functionalization a critical task.[4] We will dissect the mechanistic nuances, address the inherent challenges of using an electron-deficient chloro-heterocycle, and present detailed, field-proven protocols designed for researchers, scientists, and drug development professionals. The focus is not merely on procedural steps but on the underlying chemical logic, empowering the user to troubleshoot and adapt these methods for their unique synthetic challenges.

Mechanistic Core: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood palladium-catalyzed cycle. The process universally involves three fundamental stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5][6] Understanding this cycle is paramount for rational condition selection and optimization.

  • Oxidative Addition : The cycle initiates with the insertion of a low-valent Palladium(0) species into the carbon-chlorine bond of the 2-chloro-5-methylpyrimidine. This is often the rate-determining step, particularly for less reactive aryl chlorides.[6] The electron-deficient nature of the pyrimidine ring can facilitate this step compared to electron-rich aryl chlorides.[7] This process oxidizes the catalyst to a Palladium(II) complex.

  • Transmetalation : This stage involves the transfer of the organic moiety from the boronic acid to the Pd(II) center. This is not a spontaneous process; it requires activation of the boronic acid by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the palladium complex.[9][10][11]

  • Reductive Elimination : In the final step, the two organic partners—the pyrimidine and the group from the boronic acid—couple and are expelled from the palladium coordination sphere. This forms the desired C-C bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][6]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PyrimidineCl 2-Chloro-5-methylpyrimidine (Ar-Cl) PyrimidineCl->OxAdd Electrophile PdII_Complex L₂Pd(II)(Ar)(Cl) (Palladium(II) Complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diorgano L₂Pd(II)(Ar)(R) (Diorganopalladium(II)) Transmetalation->PdII_Diorgano Boronate Boronate [R-B(OH)₃]⁻ Boronate->Transmetalation Nucleophile BoronicAcid Boronic Acid (R-B(OH)₂) BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for 2-Chloro-5-methylpyrimidine HCl

Coupling this specific substrate introduces several challenges that must be addressed through careful selection of reaction parameters.

  • The Substrate is a Hydrochloride Salt : 2-Chloro-5-methylpyrimidine is often supplied as its HCl salt for enhanced stability. The acidic proton will readily neutralize one equivalent of the base added to the reaction. Therefore, it is critical to use at least one extra equivalent of base relative to standard protocols to ensure enough is available to activate the boronic acid for the transmetalation step.

  • Reactivity of the C-Cl Bond : Aryl and heteroaryl chlorides are significantly less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond.[7][12] Overcoming the high activation energy for oxidative addition requires a judicious choice of catalyst. Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they enhance the electron density on the palladium center, promoting its insertion into the C-Cl bond.[8][13][14]

  • Choice of Base : The base's role is twofold: neutralize the HCl salt and activate the boronic acid.

    • Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are most common and generally provide high yields.[1] K₃PO₄ is a stronger base and can be effective in more challenging couplings.

    • The presence of water is often beneficial, as it can facilitate the formation of the reactive boronate species.[15][16] However, excessive water or overly harsh basic conditions can promote unwanted side reactions.

  • Solvent System : Aprotic polar solvents or mixtures thereof are standard.

    • 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are excellent choices, often used with water as a co-solvent (e.g., in a 4:1 to 10:1 ratio).[13][14][16]

    • The solvent must be adequately degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[17]

Optimization and Screening

For any new coupling partner with 2-chloro-5-methylpyrimidine, a systematic screening of reaction parameters is the most effective path to success. The following table outlines key variables and common starting points.

ParameterOptions & ConsiderationsRationale
Palladium Source Precatalysts: XPhos-Pd-G3, SPhos-Pd-G2Traditional: Pd(PPh₃)₄, Pd(dppf)Cl₂Precatalysts offer superior air stability and generate the active Pd(0) species reliably.[12] Traditional catalysts are cost-effective but may require higher loadings for chlorides.[18]
Ligand Buchwald-type: XPhos, SPhosOther: P(tBu)₃, N-Heterocyclic Carbenes (NHCs)Bulky, electron-rich ligands are essential for activating the C-Cl bond and promoting reductive elimination.[13][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ is a good first choice.[14] K₃PO₄ is stronger and can be beneficial for less reactive boronic acids. Use 2.5-3.0 equivalents to account for the HCl salt.
Solvent 1,4-Dioxane/H₂O (e.g., 5:1)2-MeTHF/H₂O (e.g., 9:1)Toluene/H₂ODioxane is a classic choice.[14] 2-MeTHF offers better phase separation and is a greener alternative.[14] The aqueous phase is crucial for boronate formation.[16]
Temperature 80 - 110 °CHigher temperatures are typically required to drive the oxidative addition of the chloride. Microwave irradiation can dramatically shorten reaction times.[17][18][19]
Boronic Acid Aryl or Heteroaryl Boronic Acid/EsterUse 1.1-1.5 equivalents. Be aware that heteroaryl boronic acids containing sulfur can poison the catalyst.[17] Protodeboronation is a key side reaction.[17]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts and organic solvents should be handled with care.

Protocol 1: General Conditions with a Standard Catalyst

This protocol provides a reliable starting point using a widely available catalyst system.

  • Reagents & Materials:

    • 2-Chloro-5-methylpyrimidine HCl (1.0 mmol, 165.0 mg)

    • Arylboronic Acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%, 34.7 mg)

    • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv, 414.6 mg)

    • 1,4-Dioxane (4.0 mL)

    • Deionized Water (1.0 mL)

    • Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • To the Schlenk flask, add 2-Chloro-5-methylpyrimidine HCl, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas three times to establish an inert atmosphere.

    • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

    • Add the degassed solvents (1,4-dioxane and water) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Protocol 2: High-Efficiency Conditions with a Modern Precatalyst

This protocol uses a modern Buchwald precatalyst, often providing higher yields, lower catalyst loadings, and shorter reaction times, especially for challenging substrates.

  • Reagents & Materials:

    • 2-Chloro-5-methylpyrimidine HCl (1.0 mmol, 165.0 mg)

    • Arylboronic Acid (1.2 mmol, 1.2 equiv)

    • XPhos Pd G3 (0.01 mmol, 1 mol%, 8.5 mg)

    • Potassium Phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv, 530.7 mg)

    • 2-Methyltetrahydrofuran (2-MeTHF) (5.0 mL)

    • Deionized Water (0.5 mL)

    • Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • To the Schlenk flask, add 2-Chloro-5-methylpyrimidine HCl, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.

    • Seal the flask, then evacuate and backfill with an inert gas three times.

    • Add the degassed solvents (2-MeTHF and water) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress. These reactions are often complete in 2-6 hours.

    • Follow work-up and purification steps 7-11 as described in Protocol 1.

Experimental_Workflow Start Start Setup 1. Reaction Setup - Add solids (Substrate, Boronic Acid, Base, Catalyst) - Flame-dried flask under Inert Gas (Ar/N₂) Start->Setup Solvent 2. Solvent Addition - Add degassed organic solvent and water Setup->Solvent Reaction 3. Reaction - Heat to target temperature (e.g., 100 °C) - Stir vigorously Solvent->Reaction Monitoring 4. Monitoring - Check progress via TLC / LC-MS Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup 5. Work-up - Cool to RT - Quench with water - Extract with organic solvent Monitoring->Workup Complete Purification 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purification Analysis 7. Analysis - Characterize pure product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A generalized step-by-step experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive CatalystEnsure proper degassing of solvents to prevent catalyst oxidation. Use a fresh bottle of catalyst or switch to a more robust precatalyst.
2. Insufficient BaseRemember to add an extra equivalent of base to neutralize the HCl salt of the starting material.
3. Low Reaction TemperatureIncrease the temperature in 10 °C increments. Consider switching to a higher-boiling solvent or using microwave irradiation.[17]
Significant Side Products 1. ProtodeboronationUse fresh, high-purity boronic acid. Minimize reaction time and avoid excessively high temperatures. Anhydrous conditions can sometimes help.[14][17]
2. Homocoupling of Boronic AcidEnsure efficient oxidative addition by using a more electron-rich ligand. Using a slight excess of the aryl halide can sometimes suppress this.[17]
3. Substrate DecompositionThe combination of heat and strong base may be degrading the pyrimidine. Try a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a lower temperature for a longer time.

Conclusion

The Suzuki-Miyaura coupling of 2-Chloro-5-methylpyrimidine HCl is a highly accessible and powerful transformation for accessing valuable 2-arylpyrimidine structures. Success is predicated on a rational approach that acknowledges the substrate's unique characteristics. Key considerations include the use of sufficient base to neutralize the hydrochloride salt, the selection of an appropriately electron-rich and bulky ligand to activate the C-Cl bond, and rigorous exclusion of oxygen. By starting with the general conditions outlined and systematically optimizing parameters, researchers can reliably and efficiently synthesize a diverse array of functionalized pyrimidines for applications across the chemical sciences.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Google Scholar.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. American Chemical Society Publications. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. MDPI. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. University of Windsor. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. PubMed. Available at: [Link]

  • (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate. ResearchGate. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. De Gruyter. Available at: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]

  • Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. - ResearchGate. ResearchGate. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. National Institutes of Health. Available at: [Link]

  • Table 2 . Effect of solvents for the Suzuki-Miyaura reaction - ResearchGate. ResearchGate. Available at: [Link]

  • A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. National Institutes of Health. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Reddit. Available at: [Link]

  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed. PubMed. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. MDPI. Available at: [Link]

  • Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. | Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Solvent mixture screening for Suzuki coupling of 1 with 2. - ResearchGate. ResearchGate. Available at: [Link]

Sources

synthesis of agrochemicals using 2-Chloro-5-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine heterocycle is a privileged structure in modern agrochemistry, serving as the core pharmacophore for broad-spectrum fungicides (e.g., pyrimethanil, cyprodinil) and novel insecticides. 2-Chloro-5-methylpyrimidine hydrochloride (CAS: 116538-31-1 for salt; 22536-61-4 for free base) represents a critical electrophilic building block. Its C-2 chlorine atom is highly activated for Nucleophilic Aromatic Substitution (


), while the C-5 methyl group provides essential lipophilicity and metabolic stability often required for systemicity in crop protection agents.

This guide details the handling, neutralization, and synthetic application of this precursor in developing Anilinopyrimidine Fungicide Analogs and Biaryl Scaffolds .

Chemical Profile & Handling

Compound: 2-Chloro-5-methylpyrimidine Hydrochloride Molecular Formula:


MW:  165.03  g/mol  (Salt) / 128.56  g/mol  (Free Base)
PropertySpecificationApplication Note
Appearance White to pale yellow crystalline solidHygroscopic. Store under inert atmosphere (Ar/N2).
Solubility Water, Methanol, DMSOHigh solubility in polar protic solvents; poor in non-polar organics (Hexane/Toluene) unless neutralized.
Reactivity Electrophilic at C-2The C-2 position is activated by two ring nitrogens, facilitating

with amines, phenols, and thiols.
Acidity Acidic (HCl salt)CRITICAL: Direct use in base-sensitive Pd-catalyzed couplings requires prior neutralization (free-basing).

Core Directive: Strategic Synthesis Workflows

The utility of 2-Chloro-5-methylpyrimidine branches into two primary synthetic pathways essential for agrochemical discovery:

  • Pathway A (

    
    ):  Synthesis of Anilinopyrimidine Fungicides (C-N bond formation).
    
  • Pathway B (Suzuki-Miyaura): Synthesis of 2-Aryl-5-methylpyrimidines (C-C bond formation).

Visual Workflow (Graphviz)

AgrochemicalSynthesis Start 2-Chloro-5-methylpyrimidine Hydrochloride Step1 Neutralization (Free-Basing) Start->Step1 NaOH / DCM FreeBase Free Base Intermediate (Reactive Electrophile) Step1->FreeBase Isolation PathA Pathway A: Nucleophilic Aromatic Substitution (S_NAr) FreeBase->PathA Anilines / Acid Cat. PathB Pathway B: Palladium-Catalyzed Coupling (Suzuki-Miyaura) FreeBase->PathB Aryl Boronic Acids / Pd(0) ProdA Anilinopyrimidine Scaffolds (Fungicides) PathA->ProdA ProdB Biaryl Pyrimidines (Herbicides/Insecticides) PathB->ProdB

Caption: Divergent synthetic pathways from the hydrochloride salt to high-value agrochemical scaffolds.

Pre-Processing: Salt Neutralization Protocol

Rationale: Many organometallic catalysts (Pd) and nucleophiles are sensitive to the acidic protons of the hydrochloride salt. Isolating the free base ensures reproducible stoichiometry.

Reagents:

  • 2-Chloro-5-methylpyrimidine HCl (10.0 g, 60.6 mmol)

  • Dichloromethane (DCM) (100 mL)

  • Sodium Hydroxide (1M aqueous solution) (70 mL)

  • Brine (saturated NaCl)

Protocol:

  • Dissolution: Suspend the HCl salt in DCM (100 mL) in a separatory funnel.

  • Neutralization: Slowly add 1M NaOH (1.1 equiv) while venting the funnel to release any pressure. Shake vigorously for 5 minutes.

  • Separation: Allow layers to separate. The organic (bottom) layer contains the free base.

  • Extraction: Re-extract the aqueous layer with DCM (

    
    ) to maximize recovery.
    
  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure (

    
    , 200 mbar).
    
    • Yield Expectation: >95% as a pale yellow oil/low-melting solid.

    • Storage: Use immediately or store at

      
       (volatile).
      

Application 1: Synthesis of Anilinopyrimidine Fungicides ( )

Mechanism: The protonated pyrimidine ring (formed in situ by acid catalysis) becomes highly electrophilic, allowing the weak nucleophile (aniline) to attack the C-2 position, displacing chloride.

Target Molecule: N-(4-chlorophenyl)-5-methylpyrimidin-2-amine (Generic Fungicide Scaffold)

Experimental Protocol
ComponentQuantityMolar Equiv.Role
2-Chloro-5-methylpyrimidine (Free Base)1.28 g1.0Electrophile
4-Chloroaniline 1.27 g1.0Nucleophile
1M HCl in Dioxane (or conc. HCl drops)0.5 mL0.05 (Cat.)Catalyst
Ethanol / Water (1:1) 20 mLSolventReaction Medium

Step-by-Step:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add the free base pyrimidine and 4-chloroaniline to the Ethanol/Water mixture.

  • Catalysis: Add the catalytic amount of HCl. Note: If starting with the HCl salt of the pyrimidine directly, omit this step and add 1.0 equiv of Sodium Acetate to buffer the excess acid.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup: Cool to room temperature. The product often precipitates directly from the aqueous ethanol mixture.

  • Isolation:

    • If solid forms: Filter and wash with cold water and cold ethanol.

    • If no precipitate: Remove ethanol under vacuum, neutralize with saturated

      
      , and extract with Ethyl Acetate.
      
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-20% EtOAc in Hexane).

Data Interpretation:

  • 1H NMR (DMSO-d6): Look for the singlet of the C-5 methyl group (

    
    ) and the characteristic pyrimidine protons (singlet/doublet at 
    
    
    
    ). The NH proton is typically broad around 9.5 ppm.

Application 2: Suzuki-Miyaura Cross-Coupling

Rationale: Creating C-C bonds at the 2-position generates biaryl systems common in herbicides and advanced insecticides.

Target Molecule: 5-Methyl-2-phenylpyrimidine

Experimental Protocol
ComponentQuantityRole
2-Chloro-5-methylpyrimidine (Free Base)1.0 mmolElectrophile
Phenylboronic Acid 1.2 mmolCoupling Partner

3-5 mol%Catalyst

(2M aq)
2.5 mmolBase
1,4-Dioxane 5 mLSolvent

Step-by-Step:

  • Inerting: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the pyrimidine and boronic acid in degassed 1,4-Dioxane.

  • Catalyst Addition: Add the Pd catalyst rapidly under a stream of inert gas.

  • Base Addition: Add the degassed aqueous base.

  • Reaction: Seal the vial and heat to

    
     for 12 hours.
    
  • Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.

  • Purification: Flash chromatography (Hexane:EtOAc).

Mechanistic Insight (Graphviz)

The following diagram illustrates the


 mechanism, highlighting the critical transition state stabilized by the pyrimidine nitrogens.

SNArMechanism State1 Reactants: 2-Cl-5-Me-Pyrimidine + Aniline State2 Transition State (Meisenheimer Complex): Nucleophilic attack at C-2 Negative charge delocalized on N State1->State2 Addition State3 Elimination: Loss of Chloride Ion (Cl-) Re-aromatization State2->State3 Elimination Product Product: N-Aryl-5-methylpyrimidin-2-amine State3->Product Deprotonation

Caption: Mechanism of Nucleophilic Aromatic Substitution (


) at the 2-position.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Foundational text on Pyrimidine reactivity and mechanisms).
  • ChemicalBook. (2024). 2-Chloro-5-methylpyrimidine Properties and Agrochemical Applications. Retrieved from .

  • PubChem. (2025).[2] 2-Chloro-5-methylpyrimidine Compound Summary. National Library of Medicine. Retrieved from .

  • Zhichkin, P., et al. (2002).[3] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. (Demonstrates pyrimidine ring functionalization principles).

  • BenchChem. (2025).[4] Synthesis of Fungicide Candidates using Methylpyrimidine Scaffolds. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-methylpyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-5-methylpyrimidine and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. By understanding the "why" behind each step, you can effectively troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when purifying 2-Chloro-5-methylpyrimidine and its intermediates?

The primary challenges in purifying 2-Chloro-5-methylpyrimidine and related compounds stem from their physicochemical properties. Many pyrimidine derivatives are polar, which can lead to difficulties in standard chromatographic separations.[1] Issues such as poor retention on reverse-phase columns or peak tailing on normal-phase silica gel are common.[1] Additionally, some intermediates can be sensitive to the acidic nature of silica gel, potentially causing degradation during purification.[1][2]

Q2: What are the common impurities I should expect during the synthesis of 2-Chloro-5-methylpyrimidine?

Common impurities can arise from starting materials, side reactions, or incomplete reactions. Depending on the synthetic route, these may include:

  • Isomeric impurities: Such as 2,4-dichloro-5-methylpyrimidine if it's a starting material that is not fully consumed.

  • Over-chlorinated or under-chlorinated species: Formation of polychlorinated pyrimidines or the presence of unreacted starting materials.

  • Solvent and reagent residues: Residual solvents from the reaction or workup, and unreacted reagents.

  • Byproducts from side reactions: Depending on the specific synthesis, various byproducts can form. For example, in chlorination reactions, side-chain chlorination can occur.[3]

Q3: How do I choose the best purification method for my specific 2-Chloro-5-methylpyrimidine intermediate?

The optimal purification method depends on the scale of your synthesis, the nature of the impurities, and the physical properties of your target compound (e.g., solid vs. liquid, polarity, thermal stability). A general decision-making workflow is outlined below.

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

This section addresses specific problems you may encounter during purification and provides actionable solutions.

Issue 1: Poor Separation or Recovery During Column Chromatography

Symptom: Your target compound co-elutes with impurities, or the overall yield after chromatography is low.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Inappropriate Solvent System The mobile phase polarity is either too high or too low, resulting in poor separation (Rf value is not in the optimal range of 0.2-0.4).[2]Optimize with TLC: Systematically test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the ideal mobile phase that provides good separation between your product and impurities.[1][4]
Compound Degradation on Silica Gel The acidic nature of standard silica gel can cause degradation of sensitive pyrimidine intermediates.[1][2]Use a Different Stationary Phase: Consider using neutral alumina or deactivated silica gel.[2] You can also add a small amount of a basic modifier like triethylamine to the eluent to neutralize the acidic sites on the silica.[4]
Column Overloading Loading too much crude material onto the column can lead to broad peaks and poor separation.Reduce Sample Load: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 50:1.[1] For difficult separations, a higher ratio may be necessary.
Improper Column Packing Air bubbles or cracks in the stationary phase can lead to channeling and inefficient separation.Proper Packing Technique: Prepare a slurry of the silica gel in the non-polar solvent and pour it into the column. Use gentle pressure to pack the bed evenly.[4]
Issue 2: The Compound "Oils Out" During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, your compound separates as a liquid layer.

Possible Causes & Solutions:

  • High Impurity Levels: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture.

  • Supersaturation at High Temperatures: The solution may be supersaturated at a temperature above the compound's melting point.[4]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add more of the "good" solvent to reduce the saturation level.[4]

  • Lower the Crystallization Temperature Slowly: Allow the solution to cool gradually to room temperature, and then place it in a refrigerator or freezer. Slow cooling often promotes the formation of higher quality crystals.

  • Use a Solvent/Anti-Solvent System: If a single solvent is not effective, dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Heat to clarify and then cool slowly.

  • Vapor Diffusion: Dissolve your compound in a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container with a "poor" solvent. The vapor from the "poor" solvent will slowly diffuse into the "good" solvent, inducing crystallization.[4]

Experimental Protocols

Protocol 1: Column Chromatography Purification of 2-Chloro-5-methylpyrimidine

This protocol is a general guideline for purifying 2-Chloro-5-methylpyrimidine using normal-phase column chromatography.

1. Solvent System Selection:

  • Using TLC, identify a solvent system that provides an Rf value of approximately 0.2-0.4 for 2-Chloro-5-methylpyrimidine and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.[2][5] For more polar impurities, a system like dichloromethane/methanol might be necessary.[1]

2. Column Packing:

  • Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexane).
  • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.[4]
  • Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[2]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.[2]
  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples with poor solubility in the eluent.[2]

4. Elution and Fraction Collection:

  • Begin eluting with the chosen solvent system.
  • Collect fractions and monitor their composition by TLC.
  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.[1]

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.

A [label="Select Solvent System (TLC)"]; B [label="Pack Column with Silica Gel"]; C [label="Load Crude Sample"]; D [label="Elute with Mobile Phase"]; E [label="Collect Fractions"]; F [label="Monitor Fractions (TLC)"]; G [label="Combine Pure Fractions"]; H [label="Evaporate Solvent"]; I [label="Pure 2-Chloro-5-methylpyrimidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F; F -> E [label="Continue Elution"]; F -> G [label="Separation Complete"]; G -> H -> I; }

Caption: Workflow for column chromatography purification.

Protocol 2: Recrystallization of a Solid Pyrimidine Intermediate

1. Solvent Selection:

  • Test the solubility of your crude solid in various solvents at room temperature and at their boiling points.
  • An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

3. Decolorization (Optional):

  • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
  • Hot filter the solution through a fluted filter paper to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
  • Once crystals have formed at room temperature, cool the flask in an ice bath to maximize the yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven.

Purity Assessment

After purification, it is crucial to assess the purity of your 2-Chloro-5-methylpyrimidine intermediate. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity and can detect trace impurities.[6]

  • Gas Chromatography (GC): Suitable for volatile compounds and can be used to check for residual solvents.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.[6]

By following these guidelines and troubleshooting steps, you can enhance the efficiency and success of your purification processes for 2-Chloro-5-methylpyrimidine and its intermediates.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • ChemicalBook. (2025, July 24). 2-Chloro-5-methylpyrimidine | 22536-61-4.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
  • BenchChem. (n.d.). Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride.

Sources

Technical Support Center: Recrystallization of 2-Chloro-5-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice for the recrystallization of 2-Chloro-5-methylpyrimidine hydrochloride. As Senior Application Scientists, we have structured this resource to address common challenges and provide a clear rationale for procedural choices, ensuring both scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding solvent selection and the chemical properties of 2-Chloro-5-methylpyrimidine hydrochloride that influence the recrystallization process.

Q1: What are the ideal characteristics of a recrystallization solvent for 2-Chloro-5-methylpyrimidine hydrochloride?

The perfect recrystallization solvent is one in which the target compound, 2-Chloro-5-methylpyrimidine hydrochloride, is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1] This temperature-dependent solubility differential is the driving force for crystal formation upon cooling. Other critical characteristics include:

  • Inertness: The solvent must not react with the compound.[2] Given that 2-Chloro-5-methylpyrimidine hydrochloride is an alkylating agent, it is susceptible to nucleophilic attack.[3] Therefore, highly nucleophilic solvents should be used with caution.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals by evaporation.[2]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

  • Crystal Quality: The solvent should facilitate the formation of well-defined, easily filterable crystals rather than oils or amorphous precipitates.

Q2: Which solvents are commonly used for pyrimidine derivatives and their hydrochloride salts?

For pyrimidine derivatives, ethanol is frequently used as a recrystallization solvent.[4][5][6][7] However, the hydrochloride salt form significantly alters solubility. Hydrochloride salts are generally more polar and often exhibit high solubility in lower alcohols like ethanol, which can make them unsuitable for achieving good recovery upon cooling.[8] For this reason, slightly less polar alcohols or alternative solvent systems are often preferred.

Commonly considered solvents for hydrochloride salts include:

  • 2-Propanol (Isopropanol): Often a preferred choice over ethanol for hydrochloride salts as it tends to offer a better solubility profile.[8]

  • Ethanol/Water mixtures: The addition of water can increase the solubility of the salt at high temperatures, while its absence upon cooling can promote crystallization.

  • Acetonitrile: A polar aprotic solvent that can be effective.

  • Solvent/Anti-solvent Systems: A highly effective technique involves dissolving the salt in a minimal amount of a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (an anti-solvent, in which it is insoluble) to induce precipitation.[8] Common pairs include Methanol/Diethyl Ether, Ethanol/Diethyl Ether, or DMF/Dichloromethane.[8][9]

Q3: How does the hydrochloride salt form affect solvent selection compared to the free base?

The presence of the hydrochloride salt makes the molecule ionic and significantly more polar than its free base counterpart. This has a direct impact on solubility:

  • Increased Polarity: The salt will be more soluble in polar solvents (like water, alcohols, DMF, DMSO) and less soluble in non-polar organic solvents (like hexane, toluene, diethyl ether).

  • Hydrogen Bonding: The N-H proton of the pyrimidinium ion and the chloride anion can participate in hydrogen bonding, which enhances solubility in protic solvents.

Therefore, while the free base might be recrystallized from a relatively non-polar solvent mixture, the hydrochloride salt requires more polar solvent systems.

Q4: Are there any solvents to avoid due to the reactivity of 2-Chloro-5-methylpyrimidine hydrochloride?

Yes. The 2-chloro substituent on the pyrimidine ring makes the compound susceptible to nucleophilic substitution. Furthermore, related compounds like 2-(Chloromethyl)pyrimidine hydrochloride are known to be reactive alkylating agents.[3]

Protic, nucleophilic solvents such as methanol, ethanol, and water can potentially react with the compound, especially at elevated temperatures over extended periods, leading to the formation of byproducts (e.g., 2-methoxy or 2-hydroxy derivatives).[3] While these solvents are often used for recrystallization due to their favorable solubility characteristics, it is crucial to minimize the time the compound spends in the hot solution to prevent degradation.[3] Always use freshly prepared solutions when working with protic solvents.

Recrystallization Troubleshooting Guide

This section provides solutions to specific issues that may arise during the experimental process.

Q1: My compound has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[10] This is often due to the melting point of the compound being lower than the boiling point of the solvent, or because the solution is supersaturated with impurities.[10]

Solutions:

  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[10]

  • Slow Down the Cooling Process: Rapid cooling favors oil formation. After dissolving, allow the flask to cool very slowly to room temperature. Insulating the flask can help. This provides the necessary time for the ordered arrangement of molecules into a crystal lattice.[10]

  • Lower the Solution Temperature: If using a high-boiling point solvent, try switching to a lower-boiling point solvent system.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q2: No crystals have formed after cooling the solution. What went wrong?

This is a common issue, typically caused by one of two problems:

Cause 1: Too much solvent was used. [10] If the solution is not supersaturated upon cooling, crystals will not form. The compound remains fully dissolved even at low temperatures.

  • Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. A rotary evaporator is ideal for this.[10] Once the volume is reduced, allow the solution to cool again.

Cause 2: The solution is supersaturated, but nucleation has not occurred. Sometimes a solution can become highly supersaturated without spontaneously forming crystals.

  • Solutions:

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a template for further crystal growth.[2]

    • Scratch the Flask: As mentioned previously, scratching the inner surface can induce nucleation.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility.[1]

Q3: The purity of my recrystallized product is still low. What are the next steps?

If a single recrystallization does not yield a product of sufficient purity, consider the following:

  • Perform a Second Recrystallization: A second pass through the procedure will often remove the remaining impurities.

  • Wash the Crystals: Before the final drying step, wash the filtered crystals with a small amount of the cold recrystallization solvent. This helps remove any residual mother liquor containing impurities that may be coating the crystal surfaces.[1]

  • Solvent Wash: For hydrochloride salts, washing the impure solid with a solvent in which the desired product is insoluble but the impurities are soluble can be effective. Try washing with ethyl acetate or diethyl ether.[8]

  • Charcoal Treatment: If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

  • Alternative Purification: If recrystallization fails to purify the compound, an alternative method such as flash column chromatography may be necessary.[10]

Data & Protocols

Table 1: Qualitative Solubility Guide for 2-Chloro-5-methylpyrimidine Hydrochloride

This table is based on general principles for polar hydrochloride salts and related pyrimidine compounds. Experimental verification is highly recommended.

Solvent CategoryExamplesExpected Solubility of 2-Chloro-5-methylpyrimidine HClRationale
Good Solvents (High Solubility) Water, Methanol, Ethanol, DMF, DMSOHigh at both room and elevated temperatures.These are highly polar solvents capable of solvating the ionic salt. They are often too effective to be used alone for recrystallization.[3][8]
Poor Solvents (Low Solubility) Hexane, Toluene, Diethyl Ether, Ethyl AcetateVery low to insoluble.These are non-polar or moderately polar aprotic solvents that cannot effectively solvate the polar hydrochloride salt. They are ideal as anti-solvents.[8]
Potential Recrystallization Solvents 2-Propanol (Isopropanol), Acetonitrile, AcetoneModerate solubility, with a good temperature gradient.These solvents are polar enough to dissolve the salt when heated but may allow for precipitation upon cooling. 2-Propanol is often a good starting point for HCl salts.[8]
Diagram 1: Decision Workflow for Solvent System Selection

This diagram outlines the logical steps for choosing an appropriate recrystallization solvent system.

Recrystallization_Solvent_Selection cluster_screening Phase 1: Single Solvent Screening cluster_single_solvent Phase 2: Single Solvent Protocol cluster_mixed_solvent Phase 2: Mixed Solvent Protocol start Select potential solvents (e.g., 2-Propanol, Acetonitrile, Ethanol) test_solubility Test solubility of small sample: Poorly soluble in cold solvent? Soluble in hot solvent? start->test_solubility proceed_single Proceed with Single Solvent Recrystallization test_solubility->proceed_single Yes find_pair Find a miscible solvent pair: 1. Good Solvent (dissolves compound) 2. Poor Solvent (compound insoluble) test_solubility->find_pair No proceed_mixed Proceed with Solvent/ Anti-Solvent Recrystallization find_pair->proceed_mixed

Sources

troubleshooting low reactivity of 2-Chloro-5-methylpyrimidine in coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Chloro-5-methylpyrimidine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for scientists encountering challenges with this versatile yet demanding building block in cross-coupling reactions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to help you overcome synthetic hurdles and achieve your target molecules efficiently.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and handling of 2-Chloro-5-methylpyrimidine.

Q1: Why is 2-Chloro-5-methylpyrimidine considered a challenging substrate for cross-coupling reactions?

The difficulty in using 2-Chloro-5-methylpyrimidine stems from a combination of electronic and coordination effects.

  • Low Reactivity of the C-Cl Bond: The primary challenge is the inherent strength and low reactivity of the carbon-chlorine bond compared to its bromide or iodide counterparts.[1][2] The rate-determining step in many palladium-catalyzed cross-couplings is the oxidative addition of the catalyst to the C-X bond. This step is significantly slower for chlorides due to the higher bond dissociation energy, often requiring more forcing conditions or highly active catalysts to proceed efficiently.[3]

  • Electron-Deficient Heterocycle: While the electron-deficient nature of the pyrimidine ring does activate the C-Cl bond to some extent compared to a simple chlorobenzene, it also introduces other challenges.[4][5]

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center.[2][6] This coordination can act as a competitive inhibition pathway, sequestering the catalyst in an inactive state and slowing or halting the desired catalytic cycle.

Q2: What is the general order of reactivity for halogens on a pyrimidine ring?

In palladium-catalyzed cross-coupling reactions, the reactivity of halopyrimidines is primarily governed by the carbon-halogen (C-X) bond strength. The universally accepted order of reactivity is: I > Br > Cl > F [3]

This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I and C-Br bonds are more easily cleaved during the oxidative addition step, allowing for milder reaction conditions. Conversely, the strong C-Cl bond requires a more active catalyst system to overcome this initial energy barrier.[3] Fluoropyrimidines are generally considered unreactive in these transformations.[3]

Q3: How does the position of the chlorine atom on the pyrimidine ring affect its reactivity?

The position of the halogen on the electron-deficient pyrimidine ring significantly influences its susceptibility to oxidative addition. The general order of reactivity is: C4(6) > C2 > C5 [3]

The C4 and C6 positions are the most electron-deficient and, therefore, the most activated towards coupling. The C2 position, as in 2-Chloro-5-methylpyrimidine, is also activated but is inherently less reactive than the C4 position.[3][7] The C5 position is the least electron-deficient and consequently the least reactive site on the pyrimidine ring.[3]

Troubleshooting Guide: Common Coupling Reactions

This guide provides direct, actionable advice for specific experimental issues, structured in a question-and-answer format.

Issue 1: My Suzuki-Miyaura coupling with 2-Chloro-5-methylpyrimidine has failed or shows very low conversion.

A failed Suzuki-Miyaura coupling with this substrate is a common issue. A systematic approach to troubleshooting is essential. The low reactivity of the C-Cl bond necessitates a carefully optimized and highly active catalytic system.[5]

Troubleshooting_Workflow start Low/No Conversion in Suzuki Coupling catalyst Is your catalyst system optimized for aryl chlorides? start->catalyst Start Here base Is the base strong enough and soluble? catalyst->base No solution1 Switch to Pd(OAc)2 or Pd2(dba)3 with bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) or an NHC-Pd precatalyst (e.g., PEPPSI-IPr). catalyst->solution1 Yes conditions Are the reaction conditions (temp, solvent) forcing enough? base->conditions No solution2 Screen stronger bases: K3PO4 or Cs2CO3. Ensure adequate solubility. base->solution2 Yes reagents Are reagents pure and the atmosphere inert? conditions->reagents No solution3 Increase temperature to 80-120 °C. Use high-boiling solvents like dioxane, toluene, or DMF. Consider microwave irradiation. conditions->solution3 Yes solution4 Use fresh boronic acid. Thoroughly degas solvents. Maintain a strict Ar or N2 atmosphere. reagents->solution4 No

Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Answer & Key Areas to Investigate:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for unreactive heteroaryl chlorides.[5] You must use a more robust system designed to facilitate the difficult oxidative addition step.

    • Recommended Systems: Modern catalyst systems pair a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand. These ligands enhance the electron density on the palladium center, promoting its insertion into the C-Cl bond.[8] Alternatively, N-heterocyclic carbene (NHC) ligands are highly effective.

    • Action: Switch to a catalyst system known to be effective for aryl chlorides. See the table below for starting points.

  • Base Selection: The base is not merely a stoichiometric reagent; it is integral to the transmetalation step.[5] For challenging substrates, a stronger base is often required.

    • Common Choices: While potassium carbonate (K₂CO₃) is common, it may be insufficient. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are stronger and often provide superior results for difficult couplings.[1][4][5]

    • Action: If using a weaker base like K₂CO₃, switch to K₃PO₄ or Cs₂CO₃.

  • Solvent and Temperature: The high activation energy of C-Cl bond cleavage necessitates higher reaction temperatures.[7]

    • Solvents: Use high-boiling point aprotic solvents such as 1,4-dioxane, DMF, or toluene, often with water as a co-solvent.[1][9] Alcoholic solvents have also proven effective in some systems.[9]

    • Temperature: Reactions typically require heating between 80-120 °C. If conventional heating is unsuccessful, microwave-assisted heating can be highly effective at rapidly achieving the necessary temperature and improving yields.[5][7]

    • Action: Ensure your reaction is heated sufficiently, and consider using microwave irradiation.

  • Reagent Quality and Atmosphere Control: Suzuki couplings are highly sensitive to impurities and oxygen.

    • Reagent Purity: Use high-purity, dry reagents and solvents. Boronic acids are particularly susceptible to decomposition via protodeboronation (reaction with trace water) and homocoupling.[2][5][10]

    • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive. It is crucial to thoroughly degas all solvents (e.g., by sparging with argon for 30 minutes) and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[2][5][6]

    • Action: Use fresh reagents, rigorously degas your solvent, and ensure your reaction vessel is properly sealed under an inert atmosphere.

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)NotesReference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O100-110A robust, general system for heteroaryl chlorides.[11][12]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene100Excellent for sterically hindered or electron-poor substrates.[13]
PEPPSI-IPr (0.5-2)(Internal)K₃PO₄ (2.0)1,4-Dioxane80-100NHC-based precatalyst, often highly active at lower loadings.[1]
Pd(PPh₃)₄ (5)(Internal)K₂CO₃ (2.0)1,4-Dioxane/H₂O100"Classical" conditions, may work but often with lower yields.[1][7]

This protocol outlines a parallel screening approach to quickly identify optimal conditions.

  • Preparation: In a glovebox, arrange an array of microwave vials, each with a small magnetic stir bar.

  • Reagent Addition: To each vial, add 2-Chloro-5-methylpyrimidine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the selected base (2.0 equiv., e.g., K₃PO₄ or Cs₂CO₃).

  • Catalyst Addition: In separate stock solutions, pre-mix the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in a small amount of the reaction solvent. Add the appropriate volume of the catalyst solution to each vial to achieve the target catalyst loading (e.g., 2 mol% Pd).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to each vial to achieve the desired concentration (typically 0.1-0.2 M).

  • Reaction: Seal the vials tightly with crimp caps. Remove the array from the glovebox and place it in a pre-heated reaction block or microwave reactor at the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 2, 6, or 12 hours), take a small aliquot from each reaction, dilute, and analyze by LC-MS to determine conversion and identify the most promising conditions.

  • Work-up (for successful reactions): Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

Issue 2: How can I improve the yield of a Buchwald-Hartwig Amination with 2-Chloro-5-methylpyrimidine?

The Buchwald-Hartwig amination of unreactive heteroaryl chlorides requires a highly active catalyst system, similar to the Suzuki coupling, but with specific considerations for the C-N bond-forming step.[14]

Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 L-Pd(0) Complex1 L-Pd(II)(Ar)(Cl) Pd0->Complex1 Oxidative Addition (Rate-Limiting for Ar-Cl) Complex2 [L-Pd(II)(Ar)(NR2)]- Complex1->Complex2 Amine Coordination & Deprotonation (+ Base, + HNR2) Complex2->Pd0 Reductive Elimination Product Ar-NR2 Complex2->Product

Simplified Buchwald-Hartwig catalytic cycle, highlighting the critical oxidative addition step.

Answer & Key Areas to Investigate:

  • Ligand Choice is Paramount: The success of the Buchwald-Hartwig amination hinges on the use of specialized, bulky, and electron-rich biaryl phosphine ligands. These ligands stabilize the palladium center and promote both the initial oxidative addition and the final reductive elimination step.

    • Recommended Ligands: Generations of ligands have been developed for this reaction. For a challenging substrate like 2-chloro-5-methylpyrimidine, consider ligands such as XantPhos, BINAP, XPhos, or RuPhos.[4][13]

    • Action: Ensure you are using a ligand specifically designed for Buchwald-Hartwig aminations.

  • Base Selection: This reaction requires a strong, non-nucleophilic base to deprotonate the amine in the catalytic cycle.

    • Standard Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be used, particularly if the substrate is base-sensitive.[4][15]

    • Action: Use a strong, sterically hindered base like NaOtBu.

  • Solvent and Atmosphere: The reaction is highly sensitive to air and moisture.

    • Solvents: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are standard.[4]

    • Inert Conditions: As with all palladium catalysis, maintaining a scrupulously inert atmosphere is non-negotiable to prevent catalyst decomposition.

    • Action: Use freshly distilled or anhydrous grade solvents and maintain a strict inert atmosphere.

  • Preparation: To an oven-dried Schlenk flask or sealed tube containing a stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[4]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) at least three times.

  • Reagent Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., toluene). Then add 2-Chloro-5-methylpyrimidine (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.

Issue 3: My Sonogashira coupling with 2-Chloro-5-methylpyrimidine is not working.

The Sonogashira coupling of unreactive aryl chlorides is notoriously difficult because it relies on a dual-catalyst system that must function under compatible conditions.[16][17]

Answer & Key Areas to Investigate:

  • Dual Catalyst System: The reaction requires both a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst for the activation of the alkyne.

    • Catalysts: A common combination is Pd(PPh₃)₄ (5 mol%) and Copper(I) iodide (CuI, 10 mol%).[4] The copper is essential for forming the copper(I) acetylide, which then undergoes transmetalation to the palladium center.[17]

    • Action: Ensure both the palladium and copper(I) catalysts are added and are of good quality.

  • Base and Solvent: The base is typically a liquid amine, which can also serve as the solvent.

    • Recommended: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.[4] Anhydrous, deaerated conditions are critical for success.[16]

    • Action: Use a dry amine base/solvent and ensure all components are added under an inert atmosphere.

  • Forcing Conditions: Given the low reactivity of the chloride, higher temperatures are almost always necessary.

    • Temperature: Heating to 80 °C or higher is a good starting point.[4]

    • Action: If the reaction is sluggish at lower temperatures, increase the heat.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-Chloro-5-methylpyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (CuI, 10 mol%).[4]

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by chromatography.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Publications.
  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. ResearchGate.
  • troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid. Benchchem.
  • An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Chemistry Portal. Available from: [Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. PMC. Available from: [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. PMC. Available from: [Link]

  • Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. Available from: [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Publications. Available from: [Link]

  • Room temperature Stille cross-coupling reaction of unreactive aryl chlorides and heteroaryl chlorides. Semantic Scholar. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Available from: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Available from: [Link]

  • Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Semantic Scholar. Available from: [Link]

  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. Available from: [Link]

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Available from: [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. RSC Publishing. Available from: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available from: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. RSC Publishing. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • 2-Chloro-5-methylpyrimidine. PubChem. Available from: [Link]

  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. ResearchGate. Available from: [Link]

  • Study of Electronic Effect in Organic Reactions Introduction. Francis Academic Press. Available from: [Link]

  • Overcoming low yields in the synthesis of 2-(4-Chlorophenyl)-5-methylpyridine. Benchchem.
  • Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. RSC Publishing. Available from: [Link]

  • 2-CHLORO-5-METHYLPYRIMIDINE. Matrix Fine Chemicals. Available from: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. RSC Publishing. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Chloro-5-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Handling chemical reagents with diligence and foresight is the cornerstone of laboratory safety and experimental success. This guide provides essential, in-depth information on the safe handling of 2-Chloro-5-methylpyrimidine hydrochloride, a compound that, while valuable in synthesis, presents notable health hazards that demand rigorous safety protocols. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a secure research environment.

Understanding the Risks: Hazard Profile of 2-Chloro-5-methylpyrimidine Hydrochloride

2-Chloro-5-methylpyrimidine hydrochloride is classified as a hazardous substance with the following primary risk factors, according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications[1][2]:

  • Acute Toxicity: Harmful if swallowed or inhaled[1][2].

  • Skin Irritation: Causes skin irritation upon contact[1][2].

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation[1][2].

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled[1][2].

The hydrochloride salt form may also present corrosive properties, further elevating the risk of tissue damage upon contact[3][4]. The causality for these hazards lies in the reactive nature of the chlorinated pyrimidine ring system, which can interact with biological macromolecules, leading to irritation and toxicity.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is non-negotiable when handling 2-Chloro-5-methylpyrimidine hydrochloride. The following table summarizes the required PPE, categorized by the area of protection.

Body PartRequired PPESpecifications and Rationale
Eyes and Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory to prevent contact with airborne particles and splashes[1][5]. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face[5][6].
Hands Chemical-Resistant GlovesGiven that this compound causes skin irritation, impervious gloves are essential[1]. Nitrile gloves are a common and effective choice for general laboratory use. For prolonged handling or in situations with a higher risk of direct contact, double-gloving provides an additional layer of protection. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal[7][8].
Body Flame-Resistant Lab Coat and Chemical-Resistant ApronA flame-resistant lab coat must be worn at all times to protect against accidental spills and splashes[9]. For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is strongly recommended. Clothing should be impervious to chemical penetration[1][8].
Respiratory Certified Chemical Fume Hood or RespiratorAll handling of 2-Chloro-5-methylpyrimidine hydrochloride should be conducted within a certified chemical fume hood to minimize the risk of inhalation[5][9]. In the rare event that a fume hood is not available or in an emergency situation, a NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and acid gases should be used[1][7][8].
Feet Closed-Toed ShoesOpen-toed shoes are strictly prohibited in a laboratory setting. Shoes should be made of a durable material that can offer protection from accidental spills[9].

Operational Plan: From Receipt to Disposal

A systematic and logical workflow is essential for the safe management of 2-Chloro-5-methylpyrimidine hydrochloride throughout its lifecycle in the laboratory.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_reaction Perform Reaction in Fume Hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Reaction complete cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disposal_store Store Waste in Labeled, Sealed Container cleanup_ppe->disposal_store Waste ready for storage disposal_professional Arrange for Professional Disposal disposal_store->disposal_professional

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.